molecular formula C25H16FNO4 B12213413 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate

Cat. No.: B12213413
M. Wt: 413.4 g/mol
InChI Key: NEKUHJFLOHGJHK-FSJBWODESA-N
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Description

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is a complex organic compound that incorporates multiple functional groups, including indole, furan, and benzoate moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The furan moiety can be introduced through a cyclization reaction involving a suitable precursor . The final step involves esterification with 4-fluorobenzoic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process .

Mechanism of Action

The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The compound may also interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is unique due to its combination of indole, furan, and benzoate moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H16FNO4

Molecular Weight

413.4 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate

InChI

InChI=1S/C25H16FNO4/c1-27-14-16(19-4-2-3-5-21(19)27)12-23-24(28)20-11-10-18(13-22(20)31-23)30-25(29)15-6-8-17(26)9-7-15/h2-14H,1H3/b23-12+

InChI Key

NEKUHJFLOHGJHK-FSJBWODESA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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